Sodium;3-hydroxy(413C)butanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-hydroxy(413C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635689 | |
| Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-43-7 | |
| Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Power of Seeing Metabolism in Motion: Stable Isotope Tracers
The elucidation of metabolic pathways has been profoundly advanced by the use of stable isotope tracers. nih.govmssm.eduspringernature.com Unlike their radioactive counterparts, stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and safe for use in a broad spectrum of research, including human studies. nih.govspringernature.com The core principle of this technique involves introducing a molecule labeled with a heavy isotope into a biological system. mssm.eduspringernature.com By tracking the journey of this "tracer" as it is metabolized and its labeled atoms are incorporated into other molecules, researchers can map the flow of atoms through complex metabolic networks. nih.gov
This methodology, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides unparalleled insights into the wiring of cellular metabolism. nih.govmssm.eduspringernature.com Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the labeled metabolites. nih.govspringernature.com This allows for the qualitative and quantitative analysis of metabolic fluxes, providing a dynamic view of metabolic processes that cannot be achieved by simply measuring the static concentrations of metabolites. mssm.eduspringernature.com This powerful approach has been instrumental in understanding the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and obesity. nih.govspringernature.com
3 Hydroxybutanoate: a Flexible Fuel Source
3-hydroxybutanoate, also known as beta-hydroxybutyrate (BHB), is a vital ketone body that functions as both an endogenous and exogenous metabolic substrate. nih.govnih.gov Endogenously, it is primarily synthesized in the liver from the oxidation of fatty acids, a process that is heightened during periods of low glucose availability, such as fasting or prolonged exercise. nih.govmdpi.com From the liver, 3-hydroxybutanoate is transported via the bloodstream to various tissues, including the brain, heart, and skeletal muscles, where it serves as an alternative energy source. nih.govmdpi.com
As an exogenous substrate, 3-hydroxybutanoate can be introduced experimentally to investigate its metabolic impact. Upon entering cells, it is converted to acetoacetyl-CoA and then to acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP, the cell's primary energy currency. nih.govwikipedia.org Beyond its role as an energy substrate, 3-hydroxybutanoate also acts as a signaling molecule, influencing gene expression and other cellular processes. nih.govnih.gov
The Strategic Advantage of C 4 Labeling
Microbial Biosynthesis of ¹³C-Labeled Poly(3-hydroxybutanoate) and its Derivatives
Microbial fermentation is a powerful method for producing polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized and stored as intracellular carbon and energy reserves by numerous bacteria. nih.gov Poly(3-hydroxybutyrate) (PHB), the most common type of PHA, is a polymer of 3-hydroxybutyrate (B1226725) monomers. nih.gov By cultivating specific bacterial strains in a medium where the primary carbon source is isotopically labeled, it is possible to produce ¹³C-labeled PHB.
Various microorganisms, including genetically engineered Escherichia coli and natural producers like Bacillus megaterium and Pseudomonas sp., are capable of accumulating significant quantities of PHB. nih.govnih.govmdpi.com The biosynthetic pathway in many bacteria involves three key enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). nih.gov To generate Sodium;3-hydroxy(4-¹³C)butanoate, the microorganisms are cultured on a substrate specifically labeled at the desired carbon position. For instance, using [1-¹³C]-glucose or [2-¹³C]-acetate as the sole carbon source would lead to the incorporation of the ¹³C label into the PHB polymer backbone at specific positions through central metabolic pathways like glycolysis and the Krebs cycle.
Following the fermentation and accumulation of the ¹³C-labeled PHB, the polymer is extracted from the bacterial cells. The labeled polymer then undergoes hydrolysis (either acidic, basic, or enzymatic) to break it down into its monomeric units, yielding ¹³C-labeled 3-hydroxybutanoic acid. Subsequent neutralization with a sodium base, such as sodium hydroxide (B78521), results in the final product, Sodium;3-hydroxy(4-¹³C)butanoate. The position of the label in the final product is dependent on the labeled precursor used and the specific metabolic pathways of the microorganism.
Table 1: Microorganisms and Substrates in ¹³C-Labeled PHB Production
| Microorganism | Typical Carbon Substrate(s) | Key Biosynthetic Genes | Potential for Labeled PHB |
| Escherichia coli (recombinant) | Glucose, Sucrose, Acetate | phaA, phaB, phaC (from other species) | High, versatile with various ¹³C-labeled substrates. nih.gov |
| Bacillus megaterium | Glucose, Fructose, Biogas digestate | Native PHA synthesis genes | Demonstrated ability to produce PHAs from diverse feedstocks. mdpi.com |
| Pseudomonas sp. Strain 61-3 | Sugars, Alkanoic acids | phbA, phbB, phbC | Produces blends of PHB and other PHAs. nih.gov |
Chemoenzymatic and Synthetic Routes for Stereo- and Position-Specific ¹³C-Labeled Butanoates
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create complex molecules with high stereo- and regioselectivity. nih.gov This approach is particularly advantageous for producing isotopically labeled compounds like Sodium;3-hydroxy(4-¹³C)butanoate, where specific labeling and a defined stereochemistry (e.g., the (R)-enantiomer, which is the natural form) are required.
A plausible chemoenzymatic route would begin with a commercially available, simple ¹³C-labeled precursor. For instance, the synthesis could start with a ¹³C-labeled acetyl coenzyme A or a related two-carbon synthon. A key step in many chemoenzymatic strategies is the use of enzymes like oxidoreductases or lyases to create the chiral center with high enantiomeric excess. nih.govresearchgate.net
For example, a synthetic pathway could involve the following steps:
Chemical Synthesis of a Prochiral Ketone: A ¹³C-labeled precursor, such as [2-¹³C]-acetyl chloride, could be used in a chemical reaction (e.g., acetoacetic ester synthesis) to create a labeled ethyl acetoacetate (B1235776) derivative. The label would be at the C4 position of the resulting butanoate skeleton.
Enzymatic Reduction: The resulting β-ketoester is then subjected to a stereoselective reduction using an appropriate enzyme. Ketoreductases or alcohol dehydrogenases are commonly employed for this purpose. By selecting an enzyme that produces the desired (R)- or (S)-enantiomer, the hydroxyl group at the C3 position is installed with high stereopurity.
Hydrolysis and Salt Formation: The final step involves the hydrolysis of the ester group to yield the free acid, 3-hydroxy(4-¹³C)butanoic acid. This is followed by neutralization with sodium hydroxide or sodium bicarbonate to produce the final salt, Sodium;3-hydroxy(4-¹³C)butanoate.
This combination of chemical synthesis to construct the carbon backbone with the ¹³C label in the desired position, followed by an enzymatic step to ensure the correct stereochemistry, offers a highly controlled and efficient route to the target molecule. researchgate.net
Isotopic Enrichment and Purity Assessment for Research Applications
After synthesis, it is crucial to determine the isotopic enrichment and chemical purity of the Sodium;3-hydroxy(4-¹³C)butanoate to ensure its suitability for research. nih.govresearchgate.net Isotopic enrichment refers to the percentage of molecules that contain the ¹³C isotope at the specified position, while chemical purity refers to the absence of other chemical compounds. Several analytical techniques are employed for this comprehensive assessment.
Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used. nih.govnih.gov The sample is ionized, and the mass-to-charge (m/z) ratio of the resulting ions is measured. By comparing the intensity of the mass peak corresponding to the ¹³C-labeled molecule (M+1 for a single ¹³C label) with the peak for the unlabeled molecule (M), the level of isotopic incorporation can be precisely calculated. A general procedure involves comparing the measured isotope distribution with calculated theoretical distributions for different enrichment levels. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information and can also quantify isotopic labeling. acs.org For ¹³C-labeled compounds, ¹³C-NMR spectra directly show signals only from the carbon-13 atoms. The position of the signal confirms the location of the label, while its intensity can be used for quantification. Advanced 2D NMR techniques, such as Isotope-Edited Total Correlation Spectroscopy (ITOCSY), can filter spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra, allowing for accurate measurement of ¹³C enrichment in complex mixtures. acs.org
Table 2: Analytical Techniques for Purity and Enrichment Assessment
| Technique | Principle | Information Provided | Reference |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Comparison of labeled vs. unlabeled peak intensities. | Isotopic enrichment, molecular weight confirmation, chemical purity. | nih.govresearchgate.net |
| Gas Chromatography-MS (GC-MS) | Separates volatile compounds before MS analysis. | Purity of volatile derivatives, isotopic distribution. | nih.gov |
| Liquid Chromatography-MS (LC-MS) | Separates compounds in liquid phase before MS analysis. | Purity of non-volatile compounds, isotopic enrichment. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Unambiguous confirmation of label position, molecular structure, quantification of enrichment. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Isotopomer Distribution Analysis
NMR spectroscopy is a powerful non-destructive technique that can identify and quantify 13C-labeled metabolites. By detecting the specific position of the 13C isotope within a molecule (an isotopomer), NMR provides detailed insights into the activity of specific metabolic pathways.
In Vivo 13C NMR Spectroscopy for Real-Time Metabolic Flux Monitoring
In vivo 13C NMR spectroscopy, often referred to as 13C Magnetic Resonance Spectroscopy (MRS), allows for the non-invasive, real-time measurement of metabolic fluxes in living organisms. nih.govspringernature.com Following the administration of a 13C-labeled substrate such as a labeled butanoate, this technique can track the appearance of the 13C label in downstream metabolites within a specific tissue, like the brain. nih.govnih.gov For example, after infusing [2,4-13C2]-β-hydroxybutyrate into human subjects, 13C label can be detected not only in the cerebral β-hydroxybutyrate pool but also in the amino acids glutamate and glutamine, which are central to neurotransmitter cycling. nih.gov
This method provides the unique ability to obtain kinetic data, such as the rate of label incorporation, which is essential for calculating metabolic fluxes. nih.govspringernature.com By fitting the 13C turnover curves to metabolic models, researchers can quantify the rates of key pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Studies have successfully used this approach to measure the contribution of β-hydroxybutyrate to total acetyl-CoA oxidation in the human brain, finding it to be predominantly a neuronal fuel source. nih.gov The ability to monitor metabolism as it happens opens the door to studying dynamic changes in brain pathologies in various animal models and humans. nih.gov
High-Resolution Ex Vivo 13C NMR Spectroscopy of Tissue Extracts
For a more detailed and sensitive analysis, high-resolution ex vivo 13C NMR spectroscopy is performed on tissue extracts. mdpi.com This approach involves obtaining a tissue sample after infusion of the 13C tracer, followed by a chemical extraction of metabolites, which are then analyzed using a high-field NMR spectrometer. mdpi.comnih.gov The primary advantage of this method is the significantly improved spectral resolution and sensitivity compared to in vivo measurements, allowing for the detection and quantification of a larger number of labeled metabolites and their specific isotopomers. mdpi.com
Following the administration of 13C-labeled substrates like glucose or butanoate, the labeling patterns in key metabolites such as glutamate, glutamine, GABA, and aspartate can be precisely determined. nih.govacs.org The analysis of 13C-13C scalar coupling patterns (multiplets) provides additional information crucial for calculating metabolic rates. nih.gov For instance, the metabolism of [1,2-13C]-glucose gives rise to [2,3-13C]-pyruvate, and the resulting doublets in the 13C spectra of lactate (B86563), glutamine, and glutamate can be analyzed to probe glycolytic flux and the glutamine/glutamate shuttle. acs.org This high level of detail makes ex vivo NMR an invaluable tool for accurately resolving metabolic fluxes in complex networks. nih.govnih.gov
Table 1: Example of Metabolites Analyzed by Ex Vivo 13C NMR After Labeled Substrate Administration This table is a representative example and not from a specific study.
| Metabolite | Carbon Position(s) Analyzed | Information Gained |
|---|---|---|
| Glutamate | C2, C3, C4 | TCA cycle activity, neurotransmitter cycling |
| Glutamine | C2, C3, C4 | Glutamatergic/GABAergic neuron-astrocyte cycling |
| Lactate | C3 | Glycolytic activity, lactate shuttle |
| Aspartate | C2, C3 | TCA cycle anaplerosis, malate-aspartate shuttle |
| GABA (γ-aminobutyric acid) | C2, C3, C4 | GABAergic neuronal metabolism |
1H-[13C] NMR Spectroscopy for Coupled Metabolic Insights
1H-[13C] NMR spectroscopy is an advanced technique that detects protons (1H) that are directly bonded to 13C atoms. This heteronuclear approach, often performed as a 2D experiment (HSQC, Heteronuclear Single Quantum Coherence), offers enhanced sensitivity and resolution compared to direct 13C detection. exlibrisgroup.comhmdb.ca By spreading signals over two dimensions (1H and 13C chemical shifts), it effectively resolves spectral overlap, which can be a significant challenge in complex metabolite mixtures from tissue extracts. exlibrisgroup.com
This method is particularly valuable for distinguishing between isotopomers. For example, it can separate signals from different 13C-labeled positions within the same molecule, such as glutamate C4, C3, and C2. nih.gov In studies using [2,4-13C2]-β-hydroxybutyrate, 1H-13C polarization transfer spectroscopy was used to follow the 13C label as it was incorporated into cerebral metabolites like 13C-4-glutamate and 13C-4-glutamine in the human brain. nih.gov The high resolution provided by this technique is critical for the accurate quantification of 13C enrichment in specific molecular positions, which is a prerequisite for robust metabolic flux analysis. nih.govexlibrisgroup.com
Mass Spectrometry (MS) Based Fluxomics and Metabolomics
Mass spectrometry offers exceptional sensitivity and is a cornerstone of metabolic tracer analysis. It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, allowing it to distinguish between unlabeled metabolites and their heavier, 13C-containing isotopologues.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination
GC-MS is a widely used technique for the analysis of 13C-labeled metabolites. nih.gov The methodology involves chemically modifying (derivatizing) metabolites to increase their volatility, separating them via gas chromatography, and then detecting their mass isotopomer distribution by mass spectrometry. nih.govscripps.edu The mass spectrometer precisely measures the mass shift caused by the incorporation of one or more 13C atoms (e.g., M+1, M+2, etc.), which provides a detailed profile of the isotopic enrichment in a given metabolite pool.
This technique has been specifically validated for the simultaneous determination of metabolites like lactate, pyruvate (B1213749), β-hydroxybutyrate, and acetoacetate in plasma and tissue samples. nih.gov The ability to accurately quantify these metabolites and their 13C-labeled counterparts is crucial for assessing metabolic states. nih.gov Isotope-ratio-monitoring GC-MS is a specialized form of this technique that provides highly precise measurements of 13C/12C ratios for all compounds eluting from the GC column, enabling the detection of very low levels of 13C enrichment. scripps.edu
Table 2: Example of Derivatization and GC-MS Ion Monitoring for Butanoate-Related Metabolites This table presents a hypothetical example based on common GC-MS practices.
| Metabolite | Derivatization Agent | Monitored Ion Fragment (Unlabeled) | Monitored Ion Fragment (+1 13C) |
|---|---|---|---|
| 3-Hydroxybutyrate | BSTFA + TMCS | m/z 191 | m/z 192 |
| Pyruvate | O-phenylenediamine + BSTFA | m/z 261 | m/z 262 |
| Lactate | O-phenylenediamine + BSTFA | m/z 263 | m/z 264 |
| Acetoacetate | O-phenylenediamine + BSTFA | m/z 259 | m/z 260 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Platforms
Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for analyzing a wide range of metabolites, including those that are not volatile enough for GC-MS. nih.govdergipark.org.tr The technique separates metabolites in a liquid phase before they are ionized and detected by the mass spectrometer. nih.govnih.gov When coupled with high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, LC-MS can determine the accurate mass and corresponding molecular formula of an analyte with very high precision. escholarship.org
This high mass accuracy is critical for 13C tracer studies, as it allows for the confident identification of metabolites and their isotopologues. nih.gov LC-MS/MS (tandem mass spectrometry) methods have been developed for the highly sensitive and specific quantification of 3-hydroxybutyrate and other related compounds in biological samples like saliva and plasma. nih.govdergipark.org.tr In some applications, derivatization is used to enhance ionization efficiency and sensitivity, allowing for detection limits in the femtomole range. nih.gov The ability of LC-HRMS to analyze a broad spectrum of compounds makes it ideal for global metabolomics studies that aim to map the fate of 13C tracers throughout the metabolic network. nih.govescholarship.org
Isotope Dilution Mass Spectrometry for Quantitative Metabolite Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the accurate quantification of metabolites. It works on the principle of adding a known amount of an isotopically labeled standard (in this case, a ¹³C-labeled butanoate metabolite) to a sample. The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. This allows for precise quantification, as the labeled internal standard experiences the same sample preparation and analysis variations as the endogenous analyte, effectively canceling out potential errors.
A key advantage of IDMS is its ability to correct for matrix effects and variations in extraction recovery, which are common challenges in metabolomics. nih.gov For instance, a method was developed for the quantitative analysis of the microbial metabolome using a mixture of fully uniformly ¹³C-labeled metabolites as an internal standard. nih.gov This approach significantly improved the linearity of calibration curves and the precision of measurements. nih.gov The use of a labeled cell extract as the internal standard also negates the need for extensive recovery checks for each metabolite. nih.gov
Gas chromatography combined with isotope-dilution mass spectrometry (GC-IDMS) is a particularly effective method for quantifying active androgens in urine, demonstrating the versatility of this technique across different classes of metabolites. elsevierpure.com This method involves derivatization to enhance sensitivity and selectivity, allowing for the accurate analysis of low-concentration analytes. elsevierpure.com
Table 1: Key Features of Isotope Dilution Mass Spectrometry (IDMS) in Metabolite Analysis
| Feature | Description | Reference |
| Principle | Addition of a known amount of isotopically labeled internal standard to a sample for quantification based on the ratio of labeled to unlabeled analyte. | |
| Advantage | Corrects for matrix effects and variations in sample preparation, leading to high accuracy and precision. | nih.gov |
| Application | Widely used for the quantitative analysis of various metabolites, including organic acids, amino acids, and steroids. | nih.govelsevierpure.com |
| Example | Use of uniformly ¹³C-labeled cell extracts as internal standards for microbial metabolome analysis. | nih.gov |
Mass Spectrometry Imaging (MSI) for Spatially Resolved ¹³C-Labeling
While IDMS provides quantitative data, Mass Spectrometry Imaging (MSI) offers a unique advantage by revealing the spatial distribution of molecules directly in tissue sections. When combined with ¹³C-labeling, MSI allows researchers to visualize the metabolic fate of a labeled substrate, such as Sodium;3-hydroxy(4¹³C)butanoate, within the intricate architecture of a biological sample. bohrium.comnih.gov
The process involves administering a ¹³C-labeled compound and then analyzing thin tissue sections with MSI. The mass spectrometer detects the masses of both the unlabeled (¹²C) and labeled (¹³C) forms of metabolites, generating images that show their location. This technique has been successfully applied to visualize ¹³C-labeled metabolites in maize root tips, providing insights into metabolic activity in different cell types. bohrium.com
However, analyzing ¹³C-MSI data presents challenges. The incorporation of ¹³C isotopes dramatically increases the number of potential molecular species to analyze. nih.gov For a single phospholipid, for example, dozens of isotopologue images might need to be interrogated. nih.gov This necessitates the development of specialized software tools to automate data processing and visualization. bohrium.com Despite these challenges, MSI with in vivo isotope labeling holds great promise for providing a deeper understanding of metabolic heterogeneity in tissues. bohrium.comelifesciences.org
Table 2: Applications and Challenges of Mass Spectrometry Imaging (MSI) in ¹³C-Tracer Studies
| Aspect | Description | Reference |
| Principle | Visualizes the spatial distribution of metabolites directly in tissue sections by detecting their mass-to-charge ratio. | bohrium.com |
| Application with ¹³C-Labeling | Traces the metabolic fate of ¹³C-labeled substrates and visualizes the distribution of their labeled metabolites within tissues. | bohrium.comnih.gov |
| Research Findings | Revealed heterogeneous distribution of ¹³C-labeled metabolites in maize root tips and distinguished cancer subtypes based on metabolic profiles. | bohrium.comelifesciences.org |
| Challenges | Large and complex datasets are generated, requiring specialized software for analysis and interpretation. | nih.gov |
Integrated Analytical Platforms and Data Processing for Complex ¹³C-Tracing Studies
The complexity of ¹³C-tracing experiments, especially when combining quantitative and spatial analyses, necessitates the use of integrated analytical platforms and sophisticated data processing software. These platforms often combine multiple analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) for separation and quantification, and MSI for spatial analysis.
A variety of software tools have been developed to handle the large and complex datasets generated in ¹³C-metabolic flux analysis. mit.eduresearchgate.netnih.govoup.comnih.gov These programs assist in various stages of the workflow, from experimental design to data processing and flux calculation. mit.edunih.gov For instance, software like METRAN and 13CFLUX2 provide frameworks for modeling metabolic networks and simulating isotope labeling patterns. mit.eduoup.com Other tools, such as iMS2Flux and OpenFLUX, automate the processing of mass spectrometric data and facilitate the calculation of metabolic fluxes. researchgate.netnih.gov
The integration of these platforms and software is crucial for extracting meaningful biological insights from complex ¹³C-tracing studies. For example, the COMPLETE-MFA (complementary parallel labeling experiments technique for metabolic flux analysis) approach involves the integrated analysis of multiple parallel labeling experiments to improve the precision and observability of metabolic fluxes. nih.gov This highlights the trend towards more comprehensive and data-intensive approaches in the field of metabolomics.
Table 3: Software Tools for ¹³C-Metabolic Flux Analysis
| Software | Key Features | Reference |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for metabolic flux analysis, tracer experiment design, and statistical analysis. | mit.edu |
| iMS2Flux | Automates and standardizes the data flow from mass spectrometric measurements to flux analysis programs. | researchgate.net |
| FiatFlux | A user-friendly package for metabolic flux ratio analysis and ¹³C-constrained flux analysis. | nih.gov |
| 13CFLUX2 | A high-performance suite for composing flexible computational ¹³C-MFA workflows, supporting multicore CPUs and compute clusters. | oup.com |
| OpenFLUX | Utilizes the EMU framework for fast flux calculation and allows for model creation from simple spreadsheet inputs. | nih.gov |
Mechanistic Elucidation of Metabolic Fluxes Driven by 3 Hydroxy 4 13c Butanoate
Principles and Methodologies of ¹³C Metabolic Flux Analysis (¹³C-MFA)
Experimental Design Considerations for ¹³C-MFA with Labeled Butanoates
The success of a ¹³C-MFA study hinges on a robust experimental design, particularly the selection of the isotopic tracer. researchgate.net The choice of a specific ¹³C-labeled butanoate, and its labeling pattern, significantly impacts the precision of the estimated fluxes. researchgate.net Key considerations include:
Tracer Selection and Stability: When studying ketogenesis and ketolysis, using tracers like [U-¹³C₄]β-hydroxybutyrate (BHB) or specifically labeled variants like [3,4-¹³C₂]acetoacetate (AcAc) is common. nih.gov The stability of the tracer, especially AcAc which is prone to spontaneous decarboxylation, must be carefully evaluated to ensure accurate flux calculations. nih.gov
Isotopic Steady State: A critical assumption in many ¹³C-MFA models is that the system has reached an isotopic steady state, where the labeling enrichment of intracellular metabolites is constant over time. nih.gov This must be validated experimentally by collecting samples at multiple time points to confirm that the labeling patterns have stabilized. nih.govbiorxiv.org For instance, studies on granulocytes assume an isotopic steady state is achieved within a 2-hour window based on previous findings. biorxiv.org
Parallel Labeling Experiments: To enhance the accuracy and resolution of flux maps, especially in complex systems, a "COMPLETE-MFA" approach using multiple, parallel labeling experiments with different tracers is now considered the gold standard. nih.govnih.gov Analyzing data from several tracers simultaneously (e.g., various labeled forms of glucose alongside a labeled butanoate) provides complementary information that can better resolve complex network structures and improve flux observability. nih.govfrontiersin.org
Computational Modeling and Algorithms for Flux Estimation from ¹³C-Labeling Data
After obtaining labeling data, computational models are employed to estimate the metabolic fluxes. This process is essentially a parameter estimation problem, where the unknown fluxes are determined by minimizing the discrepancy between the experimentally measured labeling patterns and the patterns simulated by a mathematical model of the metabolic network. nih.gov
The workflow involves several key components:
Metabolic Network Model: A detailed biochemical reaction network is constructed, defining the relationships between metabolites and reactions, including all major pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov
Isotopomer Balances: The model includes a system of equations that describe the flow and distribution of ¹³C isotopomers (molecules differing only in the position and number of ¹³C atoms) through the network. nih.govyoutube.com
Flux Estimation Algorithms: The model is fitted to the experimental data using optimization algorithms. These algorithms iteratively adjust the flux values to find the best fit. frontiersin.org Various software packages and computational frameworks, which may incorporate different algorithms like Elementary Metabolite Unit (EMU) or Cumomer analysis, are available to perform these complex calculations. frontiersin.org
Statistical Analysis: Once a best-fit solution is found, statistical methods are used to assess the goodness-of-fit and calculate confidence intervals for each estimated flux, providing a measure of their precision. nih.gov
Tracing Carbon Flow Through Ketone Body Oxidation and the Tricarboxylic Acid Cycle
Sodium;3-hydroxy(4-¹³C)butanoate is an ideal tracer for investigating ketone body metabolism. Ketone bodies serve as a vital alternative fuel source, especially for the brain, heart, and skeletal muscle, during periods of low glucose availability such as fasting or adherence to a ketogenic diet. numberanalytics.comnumberanalytics.com The process of breaking down ketone bodies for energy is called ketolysis and occurs in the mitochondria of these extrahepatic tissues. wikipedia.orgnih.gov
Enzymatic Conversion of 3-Hydroxy(4-¹³C)butanoate to ¹³C-Acetyl-CoA
The catabolism of 3-hydroxy(4-¹³C)butanoate into ¹³C-acetyl-CoA involves a three-step enzymatic pathway known as ketolysis. numberanalytics.comnumberanalytics.com The liver, which produces ketone bodies, notably lacks the key enzyme SCOT, and therefore cannot utilize them for energy. numberanalytics.commdpi.com
Table 1: Key Enzymes in the Ketolysis Pathway
| Step | Enzyme | Abbreviation | Reaction |
|---|---|---|---|
| 1 | β-hydroxybutyrate dehydrogenase 1 | BDH1 | Oxidizes 3-hydroxybutyrate (B1226725) to acetoacetate (B1235776). numberanalytics.commdpi.com |
| 2 | Succinyl-CoA:3-oxoacid CoA transferase | SCOT | Activates acetoacetate to acetoacetyl-CoA. numberanalytics.commdpi.com This is the rate-limiting step of ketolysis. nih.gov |
| 3 | Acetoacetyl-CoA thiolase | ACAT1 | Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. numberanalytics.commdpi.com |
When tracing 3-hydroxy(4-¹³C)butanoate:
BDH1 oxidizes it to [4-¹³C]acetoacetate.
SCOT transfers a CoA group from succinyl-CoA to [4-¹³C]acetoacetate, forming [4-¹³C]acetoacetyl-CoA.
ACAT1 cleaves [4-¹³C]acetoacetyl-CoA. This cleavage occurs between the C2 and C3 carbons, yielding one molecule of unlabeled acetyl-CoA (from carbons 1 and 2) and one molecule of [2-¹³C]acetyl-CoA (from carbons 3 and 4). The ¹³C label from the 4th position of the butanoate molecule now resides on the methyl carbon (C2) of an acetyl-CoA molecule.
Entry and Distribution of ¹³C-Label within Tricarboxylic Acid Cycle Intermediates
The newly formed [2-¹³C]acetyl-CoA enters the TCA cycle by condensing with an unlabeled four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate (B86180). The fate of the ¹³C label can be tracked through the subsequent intermediates of the cycle.
Table 2: Tracing the 4-¹³C Label Through Ketolysis and the First Turn of the TCA Cycle
| Metabolite | ¹³C Labeling Position(s) | Notes |
|---|---|---|
| 3-Hydroxy(4-¹³C)butanoate | C4 | Starting tracer compound. |
| [2-¹³C]Acetyl-CoA | C2 (methyl carbon) | Product of ketolysis. Enters the TCA cycle. |
| [5-¹³C]Citrate | C5 | Formed from condensation of [2-¹³C]acetyl-CoA and oxaloacetate. researchgate.net |
| [5-¹³C]α-Ketoglutarate | C5 | Formed after decarboxylation of isocitrate. The label is retained. |
| [1-¹³C]Succinyl-CoA / [4-¹³C]Succinyl-CoA | C1 or C4 | Formed after decarboxylation of α-ketoglutarate. The label is retained. |
| [1,4-¹³C]Succinate | Scrambled between C1 and C4 | Succinate is a symmetric molecule, so the label becomes equally distributed between the two terminal carbons (C1 and C4). researchgate.netdducollegedu.ac.in |
| [1,4-¹³C]Fumarate | Scrambled between C1 and C4 | Labeling pattern is maintained from succinate. |
| [1,4-¹³C]Malate | Scrambled between C1 and C4 | Labeling pattern is maintained from fumarate. dducollegedu.ac.in |
| [1,4-¹³C]Oxaloacetate | Scrambled between C1 and C4 | Ready to start the second turn of the cycle. The label from the first turn is not lost as CO₂. dducollegedu.ac.in |
In the first turn of the TCA cycle, the two carbons that enter from acetyl-CoA are not lost as CO₂. dducollegedu.ac.in The ¹³C label is retained within the cycle's intermediates. In subsequent turns, the scrambled label in oxaloacetate will be further distributed, and a fraction of the label will eventually be released as ¹³CO₂. researchgate.netdducollegedu.ac.in
Impact of Glucose Availability on 3-Hydroxy(4-¹³C)butanoate Metabolism
The utilization of ketone bodies is tightly regulated and intricately linked to the availability of glucose. The metabolic state of the organism dictates whether cells favor glucose or ketone bodies as their primary fuel.
Table 3: Influence of Glucose Availability on Ketone Body Metabolism
| Condition | Primary Fuel Source | Hormonal State | Effect on Ketolysis |
|---|---|---|---|
| High Glucose Availability (Fed State) | Glucose | High Insulin (B600854), Low Glucagon (B607659) | Suppressed. Insulin inhibits ketogenesis and promotes glucose utilization, reducing the availability and oxidation of ketone bodies. nih.govnih.gov Cardiac expression of ketolytic enzymes BDH1 and OXCT1 is reduced. nih.gov |
| Low Glucose Availability (Fasting, Ketogenic Diet) | Fatty Acids & Ketone Bodies | Low Insulin, High Glucagon | Upregulated. The body increases ketone production and utilization to provide an alternative energy source, sparing glucose for tissues that depend on it. nih.govyoutube.comyoutube.com |
In essence, a metabolic switch occurs based on nutrient status. High glucose levels and the corresponding high insulin levels actively suppress the pathways of fatty acid oxidation and ketolysis. nih.govnih.gov Conversely, when glucose is scarce, the resulting low insulin and high glucagon state triggers the mobilization of fats and the production of ketone bodies by the liver. youtube.comlibretexts.org Tissues like the heart and brain then upregulate their machinery for ketolysis to use this alternative fuel. numberanalytics.comnih.gov Studies in the failing heart have shown that while ketone oxidation increases, it does not necessarily suppress glucose or fatty acid oxidation, indicating a complex interplay to combat an energy deficit. nih.gov This demonstrates that the regulation of fuel selection is nuanced and can be altered in pathological states.
Anaplerotic and Cataplerotic Pathways in the Context of 13C-Labeled Butanoate Utilization
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, essential for both the catabolic generation of reducing equivalents for ATP production and the anabolic provision of precursors for biosynthesis. researchgate.net The maintenance of this dual function relies on a delicate balance between anaplerosis, the replenishment of TCA cycle intermediates, and cataplerosis, the removal of these intermediates for biosynthetic purposes. wikipedia.orgyoutube.com
The utilization of 3-hydroxy(4-13C)butanoate provides a window into these processes. This ketone body is first oxidized to acetoacetate, which is then converted to two molecules of acetyl-CoA. Crucially, the 13C label from the C4 position of the butanoate is transferred to the C2 position of one of the acetyl-CoA molecules. This [2-13C]acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate.
The primary role of acetyl-CoA is to fuel the TCA cycle for energy production, a process that is technically not anaplerotic as it does not increase the concentration of cycle intermediates. However, the 13C label it carries allows for the tracking of carbons through the cycle and into various biosynthetic pathways that are dependent on cataplerosis. Anaplerotic reactions, such as the conversion of pyruvate (B1213749) to oxaloacetate or the entry of amino acids like glutamate (B1630785), ensure that the pool of TCA cycle intermediates remains stable, allowing the cycle to continue its essential functions. researchgate.netfiveable.me The balance between the removal of intermediates (cataplerosis) and their replenishment (anaplerosis) is vital for metabolic homeostasis. wikipedia.org
De Novo Synthesis of Neurotransmitters and Amino Acids from 13C-Butanoate Precursors (e.g., Glutamate, Glutamine, Aspartate, GABA)
The carbon backbone provided by 3-hydroxy(4-13C)butanoate is a significant precursor for the de novo synthesis of several key neurotransmitters and amino acids within the brain and other tissues. The synthesis of these molecules is intrinsically linked to the TCA cycle, which provides the necessary carbon skeletons. fiveable.me
Following the entry of [2-13C]acetyl-CoA into the TCA cycle, the 13C label is incorporated into the cycle's intermediates. This leads to the formation of labeled α-ketoglutarate and oxaloacetate, which are pivotal branch-point metabolites for amino acid synthesis.
Glutamate and Glutamine: As the labeled citrate is metabolized through the TCA cycle, it forms [13C]α-ketoglutarate. This intermediate can be withdrawn from the cycle (a cataplerotic reaction) and converted into the excitatory neurotransmitter glutamate via transamination. fiveable.me Subsequently, glutamate can be amidated to form glutamine.
Aspartate: Further turns of the cycle can lead to the formation of labeled oxaloacetate. Similar to α-ketoglutarate, oxaloacetate can be transaminated to produce the amino acid aspartate, which also functions as an excitatory neurotransmitter. fiveable.me
GABA: In GABAergic neurons, the newly synthesized [13C]glutamate can be decarboxylated by the enzyme glutamate decarboxylase to form gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.
The pathway of the label from the butanoate tracer into these critical neurological compounds highlights the metabolic connectivity between energy substrates and neurotransmitter pools.
Table 1: Tracing the ¹³C Label from 3-Hydroxy(4-¹³C)butanoate to Neurotransmitters
| Precursor | Key Intermediate | Key Enzyme(s) | Labeled Product(s) |
|---|---|---|---|
| 3-Hydroxy(4-13C)butanoate | [2-13C]Acetyl-CoA | β-hydroxybutyrate dehydrogenase, Acetoacetyl-CoA synthetase, Acetyl-CoA acetyltransferase | |
| [2-13C]Acetyl-CoA | [13C]α-Ketoglutarate | Citrate synthase, Aconitase, Isocitrate dehydrogenase | |
| [13C]α-Ketoglutarate | Transaminases | [13C]Glutamate | |
| [13C]Glutamate | Glutamine synthetase | [13C]Glutamine | |
| [13C]Glutamate | Glutamate decarboxylase | [13C]GABA | |
| [13C]α-Ketoglutarate | [13C]Oxaloacetate | α-Ketoglutarate dehydrogenase, Succinyl-CoA synthetase, Succinate dehydrogenase, Fumarase, Malate dehydrogenase |
Contribution of 3-Hydroxy(4-13C)butanoate to Lipid Synthesis and Turnover
Beyond its role in the TCA cycle and amino acid synthesis, the acetyl-CoA derived from 3-hydroxy(4-13C)butanoate is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. This metabolic fate is particularly important in certain physiological states and in specific cell types, such as astrocytes in the brain.
The process begins when citrate, carrying the 13C label, is exported from the mitochondria to the cytosol. In the cytosol, the enzyme ATP citrate lyase cleaves the citrate back into acetyl-CoA and oxaloacetate. This cytosolic [13C]acetyl-CoA is then available for lipogenesis.
Fatty Acid Synthesis: The initial and rate-limiting step is the carboxylation of [13C]acetyl-CoA to [13C]malonyl-CoA by acetyl-CoA carboxylase.
Chain Elongation: The fatty acid synthase complex then utilizes this labeled malonyl-CoA to sequentially add two-carbon units, elongating the fatty acid chain. This process directly incorporates the 13C label into the newly synthesized fatty acids.
Lipid Formation: These labeled fatty acids can then be esterified to glycerol-3-phosphate to form various lipids, including triacylglycerols and phospholipids, which are essential for membrane structure and energy storage. nih.gov
The use of 3-hydroxy(4-13C)butanoate allows for the quantitative assessment of the contribution of ketone bodies to the synthesis and turnover rates of different lipid pools within the body. nih.gov
Table 2: Contribution of 3-Hydroxy(4-¹³C)butanoate to De Novo Lipogenesis
| Metabolic Step | Key Substrate | Key Enzyme | Product | Fate of ¹³C Label |
|---|---|---|---|---|
| Mitochondrial Exit | [13C]Citrate | Citrate transporter | Cytosolic [13C]Citrate | Label is transported to the cytosol |
| Acetyl-CoA Regeneration | Cytosolic [13C]Citrate | ATP citrate lyase | [13C]Acetyl-CoA | Label is made available for lipogenesis |
| Fatty Acid Initiation | [13C]Acetyl-CoA | Acetyl-CoA carboxylase | [13C]Malonyl-CoA | Label is incorporated into the initial building block |
| Fatty Acid Elongation | [13C]Malonyl-CoA | Fatty acid synthase | Labeled fatty acid chain | Label is integrated into the growing lipid chain |
Pyruvate Recycling and Bicarbonate Fixation Mechanisms in 13C-Labeled Contexts
Pyruvate recycling is a crucial metabolic process where pyruvate is converted to a TCA cycle intermediate (like oxaloacetate) and then back to pyruvate. This cycle is important for gluconeogenesis and maintaining metabolic flexibility. Tracing studies with 13C-labeled substrates have revealed the significance of bicarbonate fixation in these pathways. nih.govcam.ac.uk
When 3-hydroxy(4-13C)butanoate is metabolized, the resulting [13C]acetyl-CoA enters the TCA cycle. Within the cycle, two decarboxylation steps, catalyzed by isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, release carbon dioxide. If the labeled carbon has cycled to these positions, this results in the formation of labeled bicarbonate (H13CO3-). nih.gov
This labeled bicarbonate can then be "fixed" by the anaplerotic enzyme pyruvate carboxylase, which catalyzes the carboxylation of pyruvate to form oxaloacetate. nih.govnih.gov This reaction is a cornerstone of anaplerosis and is critical for replenishing the TCA cycle. The fixation of H13CO3- onto an unlabeled pyruvate molecule results in the formation of [13C]oxaloacetate.
This mechanism is a key component of pyruvate recycling and demonstrates how a carbon atom that enters the TCA cycle via acetyl-CoA can be incorporated into oxaloacetate, effectively replenishing the cycle's intermediates. nih.gov Studying the appearance of 13C in specific positions of TCA cycle intermediates and related metabolites allows for the quantification of pyruvate carboxylase activity and the flux through pyruvate recycling pathways. cam.ac.uknih.gov
Table 3: Key Reactions in Pyruvate Recycling and Bicarbonate Fixation
| Reaction | Key Enzyme | Substrates | Products | Significance in ¹³C Tracing |
|---|---|---|---|---|
| ¹³CO₂ Generation | Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase | [¹³C]Isocitrate, [¹³C]α-Ketoglutarate | α-Ketoglutarate + ¹³CO₂, Succinyl-CoA + ¹³CO₂ | Releases the ¹³C label from TCA cycle intermediates as labeled bicarbonate (H¹³CO₃⁻). nih.gov |
| Bicarbonate Fixation | Pyruvate Carboxylase | Pyruvate + H¹³CO₃⁻ + ATP | [¹³C]Oxaloacetate + ADP + Pi | Incorporates the labeled bicarbonate into a TCA cycle intermediate, demonstrating anaplerotic flux. nih.govcam.ac.uk |
| PEP Formation | PEPCK (Phosphoenolpyruvate carboxykinase) | [¹³C]Oxaloacetate | [¹³C]Phosphoenolpyruvate + CO₂ | A key step in gluconeogenesis and a potential route for the label to exit the TCA cycle. nih.gov |
Research Applications of Sodium;3 Hydroxy 4 13c Butanoate in Diverse Biological Systems
Investigation of Cellular Metabolism in In Vitro Models
Astrocyte-Neuron Metabolic Interactions with 13C-Labeled Butanoate
The metabolic relationship between astrocytes and neurons is a cornerstone of brain function, and 13C-labeled butanoate has been instrumental in elucidating this complex interplay. Astrocytes, a type of glial cell, are metabolically versatile and play a crucial supportive role for neurons. nih.gov They are involved in glutamate (B1630785) uptake and recycling, a process tightly linked to their metabolism. youtube.com
Studies utilizing 13C-labeled substrates have helped to quantify the metabolic fluxes within and between these two cell types. nih.gov For instance, neuronal activity triggers sodium transients in astrocytes, which in turn influences their metabolic rate and neuro-metabolic coupling. nih.govresearchgate.net Astrocytes can take up and metabolize fatty acids and ketone bodies, including butanoate, to produce lactate (B86563). This lactate can then be shuttled to neurons to fuel their high energy demands, a concept known as the astrocyte-neuron lactate shuttle (ANLS). frontiersin.org The use of 13C-labeled butanoate allows researchers to trace the carbon atoms from the ketone body as it is metabolized by astrocytes and subsequently utilized by neurons, providing direct evidence for this metabolic coupling. youtube.com
Microglia and Immunometabolism Studies Utilizing 13C-Tracers
Microglia, the resident immune cells of the central nervous system, exhibit distinct metabolic profiles that are closely linked to their activation state. mdpi.com The use of 13C-tracers has been pivotal in understanding the metabolic reprogramming that occurs in microglia during neuroinflammation.
Recent studies have shown that microglia can robustly metabolize fatty acids through β-oxidation. nih.govnih.gov Upon activation, for instance by exposure to a high-fat diet, microglia undergo an acute metabolic response. nih.govnih.gov 13C-tracer studies have demonstrated that in addition to oxidation, microglia can shunt carbons from fatty acids into anaplerosis and release them as lactate, glutamate, and succinate. nih.gov This metabolic plasticity is crucial for their immune functions. Furthermore, positron emission tomography (PET) tracers targeting microglial activation markers have been developed to visualize these processes in vivo. acs.org
Glioblastoma Cell Line Metabolic Plasticity and Butanoate Oxidation
Glioblastoma (GBM), an aggressive form of brain cancer, is characterized by its metabolic adaptability, which contributes to its therapeutic resistance. nih.gov Studies on glioblastoma cell lines using 13C-labeled substrates, including butanoate, have provided insights into their unique metabolic phenotype.
While normal brain cells can readily use ketone bodies as an energy source, the ability of glioblastoma cells to oxidize butanoate appears to be heterogeneous. Some studies have shown that certain glioma cell lines have a limited capacity to uptake and metabolize β-hydroxybutyrate (BHB), a primary ketone body. nih.gov For example, in the RG2 rat glioma model, there was low uptake and metabolism of 13C-BHB, whereas in the 9L model, it was nearly undetectable. nih.gov This suggests that the reliance on ketone body metabolism can vary significantly between different glioblastoma subtypes.
Furthermore, glioblastoma cells exhibit significant metabolic plasticity, allowing them to switch between different fuel sources to survive. nih.gov They often display high rates of glutaminolysis, where glutamine is used to replenish the tricarboxylic acid (TCA) cycle. nih.gov The use of 13C-labeled glutamine has been instrumental in dissecting the oxidative and reductive pathways of glutamine metabolism in these cells. nih.gov The potential of targeting these metabolic vulnerabilities, for instance with histone deacetylase inhibitors like sodium butyrate (B1204436), is an active area of research. nih.gov
Microbial Metabolism and Biosynthesis Pathways of Labeled Precursors
The gut microbiome plays a significant role in host metabolism, and 13C-labeled precursors are valuable tools for tracing the metabolic contributions of these microorganisms. Stable isotope-resolved metabolomics (SIRM) using tracers like 13C-inulin allows for the dynamic tracking of microbial metabolites and their subsequent absorption and utilization by the host. nih.gov
These studies have revealed that the gut microbiome can de novo synthesize a variety of compounds, including essential amino acids and short-chain fatty acids, from dietary fibers. nih.gov The 13C label from inulin (B196767) can be traced into central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle within the gut microbiota. nih.gov These labeled metabolites are then absorbed into the host's circulation and can be detected in various organs, highlighting the intricate metabolic crosstalk between the microbiome and the host. nih.gov For example, microbially-produced propionate (B1217596) can be used for gluconeogenesis in the liver.
Mammalian Cell Culture Bioprocess Optimization through 13C-Fluxomics (e.g., CHO cells)
Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for the production of recombinant proteins. nih.gov 13C metabolic flux analysis (13C-MFA) has become an indispensable tool for understanding and optimizing CHO cell metabolism to enhance protein production. uq.edu.aubohrium.com
By introducing 13C-labeled substrates like glucose and glutamine into the cell culture medium, researchers can quantify the intracellular metabolic fluxes. bohrium.comnih.gov This has revealed significant metabolic shifts between the growth and stationary phases of CHO cell cultures. bohrium.com For instance, high-producing CHO cell lines often exhibit enhanced oxidative metabolism, with a shift from lactate production to lactate consumption and increased flux through the TCA cycle. researchgate.net
Compartment-specific 13C-MFA can even distinguish between cytosolic and mitochondrial metabolism, providing a more detailed picture of cellular bioenergetics. nih.gov This level of understanding allows for the rational design of media and feeding strategies to optimize cell-specific productivity. nih.govresearchgate.netrsc.org
Elucidation of Organ and Tissue-Specific Metabolism in Ex Vivo Models
Ex vivo models, such as tissue slices, offer a bridge between in vitro cell culture and in vivo studies, allowing for the investigation of metabolic pathways in the context of the tissue microenvironment. The use of 13C-labeled butanoate in these models provides valuable information on organ-specific metabolism.
Recent advancements have enabled the use of 13C isotope tracing and metabolic flux analysis in intact human liver tissue cultured ex vivo. nih.govnih.gov These studies have confirmed that key liver metabolic functions, including ketone body synthesis, remain active ex vivo. nih.gov By using a medium containing 13C-labeled nutrients, researchers can track the metabolic fate of these substrates through various pathways. nih.gov This approach has revealed unexpected metabolic activities in the human liver, such as de novo creatine (B1669601) synthesis. nih.govnih.gov
Similarly, ex vivo studies on human kidney tissue have shown that it can maintain active metabolism for several days, utilizing glucose and glutamine for glycolysis and the TCA cycle. nih.gov These ex vivo systems, powered by 13C-tracer analysis, are proving invaluable for understanding human organ metabolism in a controlled yet physiologically relevant setting.
Hepatic Metabolism and Ketogenesis/Ketolysis Insights from 13C-Tracing
The liver is the primary site of ketogenesis, the process of generating ketone bodies from fatty acid breakdown. Studies utilizing 13C-labeled substrates have been instrumental in elucidating the dynamics of this pathway. When hyperpolarized [1-13C]butyrate is introduced, its metabolism in the liver can be observed in real-time. The primary metabolites detected are [1-13C]acetoacetate and [1-13C]butyrylcarnitine, confirming that ketogenesis is a predominant pathway for butyrate in this organ. nih.gov Interestingly, the production of 3-hydroxy[1-13C]butyrate is unexpectedly low in the initial moments following infusion. nih.gov
This observation provides functional evidence for the concept of metabolic zonation within the liver. nih.gov Fatty acid oxidation and the conversion of butyrate to acetoacetate (B1235776) are thought to occur primarily in periportal hepatocytes. In contrast, the subsequent reduction of acetoacetate to 3-hydroxybutyrate (B1226725) is predominantly carried out by the enzyme 3-hydroxybutyrate dehydrogenase, which is more abundant in perivenous hepatocytes. nih.gov This spatial separation of enzymatic activity explains the initial surge in labeled acetoacetate.
Furthermore, studies using hyperpolarized [2-13C]pyruvate have demonstrated that, under certain conditions, carbohydrates can also be a source for de novo ketogenesis. When pyruvate (B1213749) dehydrogenase activity is upregulated, a significant production of both acetoacetate and 3-hydroxybutyrate from the pyruvate precursor is observed. mdpi.com This highlights the metabolic flexibility of the liver and the ability of 13C-tracing to uncover the contributions of different substrates to ketone body production.
Table 1: Key Findings in Hepatic Metabolism using 13C-Labeled Substrates
| 13C-Labeled Substrate | Primary Organ Studied | Key Metabolites Detected | Major Finding |
|---|---|---|---|
| Hyperpolarized [1-13C]butyrate | Liver | [1-13C]acetoacetate, [1-13C]butyrylcarnitine, 3-hydroxy[1-13C]butyrate | Demonstrates metabolic zonation; acetoacetate production and reduction occur in different hepatocyte populations. nih.gov |
Perfused Heart Studies on Cardiac Substrate Utilization
The heart is a metabolically versatile organ, capable of utilizing a variety of substrates for energy production, including fatty acids, glucose, lactate, and ketone bodies. Studies on perfused hearts using 13C-labeled 3-hydroxybutanoate have been crucial in understanding its role as a cardiac fuel, particularly in the context of heart failure.
In models of failing hearts, the infusion of D-3-hydroxy-[2,4-13C2]butyrate has shown that the heart increases its uptake and utilization of this ketone body. nih.gov This suggests that 3-hydroxybutyrate serves as an adaptive and additional fuel source during times of hemodynamic stress. nih.gov The 13C label can be traced to acetyl-CoA, indicating its entry into the tricarboxylic acid (TCA) cycle to generate ATP. nih.gov This increased reliance on ketone bodies for energy appears to be a compensatory mechanism when the heart's ability to oxidize its usual primary fuels, fatty acids and glucose, is compromised. nih.govnih.gov
The utilization of 3-hydroxybutanoate has been linked to improvements in cardiac function and a reduction in pathological remodeling in heart failure models. nih.gov It is thought to enhance the bioenergetic thermodynamics of mitochondria, especially when fatty acid availability is limited. nih.gov These findings from perfused heart studies underscore the therapeutic potential of elevating circulating ketone body levels in patients with heart failure. nih.govnih.gov
Table 2: Cardiac Substrate Utilization in Perfused Heart Studies with 13C-3-Hydroxybutanoate
| Model | 13C-Labeled Substrate | Key Observation | Metabolic Implication |
|---|---|---|---|
| Canine Pacing Model of Heart Failure | D-3-hydroxy-[2,4-13C2]butyrate | Increased myocardial uptake of 3-hydroxybutyrate. | 3-hydroxybutyrate serves as an additional fuel for the failing heart, providing acetyl-CoA to the TCA cycle. nih.gov |
Preclinical In Vivo Studies of 13C-Labeled Butanoate Metabolism
In vivo studies in animal models using 13C-labeled butanoate have provided a more integrated view of its metabolism and its effects on various physiological systems, most notably the central nervous system.
Central Nervous System Substrate Utilization and Neurotransmitter Dynamics in Rodent Models
The brain can efficiently utilize ketone bodies as an energy source, an ability that is particularly important during periods of low glucose availability. Using 13C-labeled β-hydroxybutyrate in cultured GABAergic neurons, researchers have discovered that it is a preferred substrate over glucose for the synthesis of the neurotransmitters glutamate and γ-aminobutyric acid (GABA). nih.gov The carbon-13 from β-hydroxybutyrate is incorporated into glutamate, GABA, and aspartate to a greater extent than the label from glucose under basal conditions. nih.gov
This preferential use of ketone bodies for neurotransmitter synthesis highlights their crucial role in maintaining the balance of excitatory (glutamate) and inhibitory (GABA) signaling in the brain. nih.gov The synthesis of these neurotransmitters is intrinsically linked to the TCA cycle in both neurons and glial cells (astrocytes). By tracing the flow of 13C from labeled precursors into glutamate, GABA, and glutamine, it is possible to measure the metabolic rates of the TCA cycle in different cell types and the rate of neurotransmitter cycling between neurons and astrocytes. nih.gov Such studies have revealed that a significant portion of glutamine synthesis in the brain is dedicated to replenishing the neurotransmitter pool. nih.gov
Table 3: CNS Substrate Preference and Neurotransmitter Synthesis in Rodent Models
| Model System | 13C-Labeled Substrate | Key Neurotransmitters Analyzed | Primary Finding |
|---|---|---|---|
| Cultured GABAergic Neurons | 13C-labeled β-hydroxybutyrate & 13C-labeled glucose | Glutamate, GABA, Aspartate | β-hydroxybutyrate is the preferred substrate for the synthesis of these amino acid neurotransmitters compared to glucose. nih.gov |
Metabolic Reprogramming in Models of Traumatic Brain Injury Using 13C-Butanoates
Traumatic brain injury (TBI) induces significant alterations in cerebral metabolism. Hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) has emerged as a powerful, non-invasive technique to probe these metabolic changes in real-time. Although direct studies using 13C-butanoates in TBI are emerging, the principles established with other 13C-labeled substrates like pyruvate are highly relevant.
Following TBI, there is evidence of metabolic impairment, including potential shifts in mitochondrial function and the balance between aerobic and anaerobic respiration. nih.gov Studies in moderate TBI models have shown changes in the ratio of hyperpolarized 13C-labeled lactate to pyruvate, which can indicate a shift towards anaerobic glycolysis. nih.gov The ability of hyperpolarized 13C MRSI to detect lasting metabolic alterations, even in mild repetitive TBI, highlights its potential as a diagnostic and prognostic tool. Given that ketone bodies like 3-hydroxybutanoate can serve as an alternative fuel for the injured brain, future studies using 13C-labeled butanoates are expected to provide critical insights into how this substrate is utilized post-injury and whether it can support metabolic recovery.
Table 4: Metabolic Imaging in Traumatic Brain Injury Models
| Technology | 13C-Labeled Substrate Used | Key Metabolic Ratios Measured | Significance in TBI |
|---|
Inter-organ Carbon Flux Accounting with Systemic 13C-Tracer Infusion
Systemic infusion of 13C-labeled tracers allows for the mapping of metabolic pathways across the entire body and the quantification of carbon exchange between different organs. While comprehensive studies mapping the flux of a single tracer like Sodium;3-hydroxy(4-13C)butanoate across all organs are complex, existing research provides a foundational understanding of this interplay.
For instance, following the infusion of hyperpolarized [1-13C]butyrate, distinct metabolic profiles are observed in the liver and kidneys. In both organs, ketogenesis is a primary fate of butyrate, as evidenced by the production of [1-13C]acetoacetate. nih.gov However, the relative abundance of other metabolites can differ, reflecting the unique metabolic functions of each organ.
The complexity of whole-body metabolism involves numerous inter-organ cycles. nih.gov For example, the liver is the main producer of ketone bodies, which are then transported through the circulation to be used by extrahepatic tissues such as the brain, heart, and skeletal muscle. nih.gov Tracing studies are essential to unravel these complex exchanges, which are not under a single centralized control but are influenced by factors like nutrient availability and hormonal signals. nih.gov Modern mass spectrometry and computational techniques are making it increasingly feasible to analyze the data from systemic 13C tracing to build comprehensive models of human and animal metabolism.
Emerging Research Directions and Unresolved Questions Regarding 3 Hydroxy 4 13c Butanoate
Beyond Energy Substrate: Signaling Roles and Epigenetic Modulation via 13C-Butanoate Metabolites
Recent scientific investigations have revealed that beta-hydroxybutyrate (BHB), the metabolite derived from 3-hydroxy(4-13C)butanoate, is not merely a passive energy carrier but also an active signaling molecule with profound effects on gene expression and cellular function. nih.govresearchgate.net A significant aspect of this signaling capacity lies in its ability to modulate epigenetic landscapes, primarily through the inhibition of histone deacetylases (HDACs). nih.govnih.gov
Signaling and Epigenetic Mechanisms of Beta-Hydroxybutyrate:
HDAC Inhibition: BHB has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC4. nih.gov This inhibition leads to an increase in histone acetylation, a key epigenetic mark associated with transcriptional activation. nih.govnih.govresearchgate.net By inhibiting HDACs, BHB can influence the expression of genes involved in critical cellular processes, including oxidative stress resistance. nih.govnih.gov
Transcriptional Regulation: The inhibition of HDACs by BHB results in global changes in gene transcription. nih.gov For instance, it has been shown to increase histone acetylation at the promoters of genes encoding the oxidative stress resistance factors FOXO3A and MT2, leading to their activation. nih.govnih.gov This transcriptional regulation provides a direct link between the metabolic state of the cell and its adaptive responses to stress. youtube.com
Comparison with Butyrate (B1204436): While both BHB and butyrate, a short-chain fatty acid produced by gut microbiota, can act as HDAC inhibitors, studies suggest that butyrate has a more potent and extensive impact on histone acetylation and gene transcription in certain cell types. fao.org Butyrate has been shown to upregulate genes involved in mitochondrial function and antioxidant defense. fao.org
The use of 13C-labeled butanoate allows researchers to trace the metabolic fate of this molecule and its contribution to epigenetic modifications with high precision. For example, stable isotope tracing with 13C-methionine has been used to monitor the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation, in response to butyrate treatment. nih.gov
Inhibitory Concentrations (IC50) of β-Hydroxybutyrate on Histone Deacetylases (HDACs)
| HDAC Isoform | IC50 (mM) |
|---|---|
| HDAC1 | 5.3 |
| HDAC3 | 2.4 |
| HDAC4 | 4.5 |
| HDAC6 | 48.5 |
Data from a study on the HDAC inhibitor activity of βOHB, showing the median inhibitory concentration (IC50) for different HDAC isoforms. nih.gov
Advanced Computational Modeling for Integrating Multi-omics Data with 13C-Fluxomics
The complexity of metabolic networks necessitates the use of advanced computational tools to interpret the vast amounts of data generated from modern 'omics' technologies. embopress.org Integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—with 13C-metabolic flux analysis (13C-MFA) provides a powerful framework for a systems-level understanding of cellular metabolism. nih.gov
Key aspects of this integrated approach include:
13C-Metabolic Flux Analysis (13C-MFA): This technique uses 13C-labeled substrates, like 3-hydroxy(4-13C)butanoate, to trace the flow of carbon atoms through metabolic pathways. nih.gov By measuring the distribution of 13C in various metabolites, researchers can quantify the rates (fluxes) of metabolic reactions. embopress.orgyoutube.com
Computational Modeling: Mathematical models are essential for analyzing the complex data from 13C-MFA. nih.gov These models can simulate metabolic networks and predict flux distributions under different conditions. acs.orgosti.gov Recent advancements include machine-learning-based frameworks that can improve the accuracy and speed of flux estimation. acs.orgosti.govfigshare.com
Multi-omics Integration: Combining 13C-fluxomics with other 'omics' data allows for a more comprehensive understanding of how genetic and environmental factors regulate metabolic fluxes. embopress.org For example, integrating transcriptomic data can reveal how changes in gene expression correlate with alterations in metabolic pathways. nih.gov This integrated approach is crucial for identifying bottlenecks in metabolic pathways and for designing strategies for metabolic engineering. nih.gov
The application of these computational methods to the study of 13C-butanoate metabolism can help elucidate how this ketone body influences cellular bioenergetics and signaling in various tissues and disease states.
Development of Novel 13C-Butanoate Derivatives for Specific Metabolic Probes
To further probe the intricate roles of 3-hydroxybutanoate in metabolism, researchers are actively developing novel derivatives labeled with stable isotopes like 13C. These custom-synthesized molecules serve as specific metabolic probes, enabling more precise and targeted investigations.
Strategies and applications for novel 13C-butanoate derivatives include:
Site-Specific Labeling: Synthesizing 3-hydroxybutanoate with 13C at specific carbon positions (e.g., [2,4-13C2]-β-Hydroxybutyrate) allows for detailed tracing of its metabolic fate. nih.gov This enables the differentiation of various metabolic pathways, such as its entry into the TCA cycle versus its use in anabolic processes. nih.gov
Functionalized Analogs: Creating analogs of 3-hydroxybutanoate with additional chemical groups can provide tools for studying specific protein-metabolite interactions or for targeted delivery to certain cell types or organelles. The synthesis of such analogs often involves multi-step chemical reactions starting from precursor molecules like lactones. nih.gov
Hyperpolarized 13C Probes: Hyperpolarization of 13C-labeled beta-hydroxybutyrate dramatically increases its magnetic resonance signal, allowing for real-time in vivo imaging of its metabolism. ucsf.edu This cutting-edge technique holds immense promise for non-invasively studying ketone body metabolism in the brain and other organs, which could be particularly valuable for research in neurodegenerative diseases like Alzheimer's. ucsf.edu
The development of these sophisticated molecular tools is crucial for unraveling the detailed mechanisms of 3-hydroxybutanoate action and for exploring its therapeutic potential.
Comparative Metabolism Across Species and Physiological States Using Labeled Butanoates
The metabolism of ketone bodies, including 3-hydroxybutanoate, is a highly conserved process across a wide range of species, from bacteria to humans. physiology.org However, significant differences exist in the regulation and utilization of these metabolites depending on the species, physiological state (e.g., fasting, exercise, pregnancy), and even cell type. nih.govnih.gov The use of 13C-labeled butanoates is instrumental in dissecting these metabolic variations.
Key areas of investigation in comparative metabolism include:
Species-Specific Differences: While the fundamental pathways of ketogenesis (production of ketone bodies in the liver) and ketolysis (utilization of ketone bodies in extrahepatic tissues) are similar, the relative importance and regulation can vary between species. physiology.orgreactome.org For instance, the metabolic response to a ketogenic diet can differ significantly between rodents and humans. nih.gov
Physiological Adaptations: The body's reliance on ketone bodies as an energy source is dramatically altered in different physiological states. During prolonged fasting, starvation, or strenuous exercise, the production and utilization of ketone bodies are significantly upregulated to provide an alternative fuel source to the brain and muscles. physiology.orgnih.gov Labeled butanoate tracers can quantify these shifts in fuel preference.
Pathological Conditions: Dysregulation of ketone body metabolism is a hallmark of several diseases, including diabetic ketoacidosis and certain inborn errors of metabolism. physiology.orgnih.gov Isotope tracing studies can help to understand the underlying metabolic defects in these conditions.
By employing 13C-labeled butanoates in comparative studies, researchers can gain valuable insights into the evolutionary adaptations of ketone body metabolism and its role in health and disease across the animal kingdom.
Metabolic Parameters of [2,4-13C2]-β-Hydroxybutyrate in the Human Brain
| Parameter | Value |
|---|---|
| Plasma β-Hydroxybutyrate Concentration (mmol/L) | 2.25 ± 0.24 |
| Apparent Tissue β-Hydroxybutyrate Concentration (mmol/L) | 0.18 ± 0.06 |
| Relative Fractional Enrichment of 13C-4-Glutamate (%) | 6.78 ± 1.71 |
| Relative Fractional Enrichment of 13C-4-Glutamine (%) | 5.68 ± 1.84 |
| Rate of β-Hydroxybutyrate Consumption (mmol · kg−1 · min−1) | 0.032 ± 0.009 |
| Contribution to Total Acetyl-CoA Oxidation (%) | 6.4 ± 1.6 |
Data from a study using infusions of [2,4-13C2]-β-hydroxybutyrate to measure its metabolism in the human brain. nih.gov
Q & A
Q. Basic Research Focus
- Storage : Aliquot the compound in sterile, airtight vials and store at -80°C to prevent degradation. Avoid freeze-thaw cycles, which can compromise isotopic integrity .
- Sample Processing : Use reducing agents (e.g., TCEP or DTT) in buffers to prevent oxidation of the hydroxyl group during cell culture experiments .
- Quality Control : Regularly validate isotopic purity via high-resolution mass spectrometry (HRMS) or 13C NMR to detect potential label scrambling .
How should researchers design in vitro and in vivo studies to utilize the 13C isotopic label in Sodium 3-hydroxybutanoate for tracing metabolic pathways, particularly in ketone body metabolism?
Q. Advanced Research Focus
- Tracer Dilution Assays : Administer the 13C-labeled compound in controlled doses and track incorporation into downstream metabolites (e.g., acetyl-CoA, ATP) using LC-MS or GC-MS.
- Time-Course Sampling : Collect samples at multiple time points to model metabolic flux rates in tissues like liver or brain .
- Control Experiments : Include unlabeled 3-hydroxybutanoate to differentiate between endogenous and exogenous contributions to metabolite pools .
How can researchers address inconsistencies in reported pharmacokinetic profiles of Sodium 3-hydroxybutanoate across studies using different isotopic variants (e.g., 13C vs. deuterated labels)?
Q. Advanced Research Focus
- Isotope-Specific Validation : Compare the metabolic fate of 13C-labeled and deuterated (e.g., 2,2-d2) analogs in parallel experiments to identify isotope effects on enzyme kinetics or membrane transport .
- Computational Modeling : Use kinetic isotope effect (KIE) models to adjust for differences in reaction rates caused by isotopic substitution .
- Purity Verification : Ensure isotopic enrichment (>99% 13C) via elemental analysis or NMR, as impurities can skew pharmacokinetic data .
What methodological approaches are optimal for resolving positional isotopomer distributions when using Sodium 3-hydroxy(4-13C)butanoate in 13C NMR metabolic flux analysis?
Q. Advanced Research Focus
- Pulse-Chase Labeling : Introduce the 13C-labeled compound at specific metabolic phases (e.g., fasting vs. fed states) to track carbon redistribution into TCA cycle intermediates .
- 2D NMR Techniques : Employ heteronuclear single quantum coherence (HSQC) spectroscopy to resolve overlapping signals from isotopomers in complex mixtures .
- Data Deconvolution : Pair NMR results with computational tools (e.g., INCA software) to quantify flux through competing pathways like glycolysis vs. ketolysis .
How can researchers validate the specificity of assays measuring 3-hydroxybutanoate concentrations in the presence of structurally similar short-chain fatty acids like butyrate and acetoacetate?
Q. Advanced Research Focus
- Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) columns to resolve 3-hydroxybutanoate from butyrate and acetoacetate .
- Enzymatic Assays : Couple assays with 3-hydroxybutyrate dehydrogenase (HBDH) to enzymatically convert the target analyte into acetoacetate, ensuring specificity via NADH/NAD+ detection .
- Cross-Validation : Confirm results with orthogonal methods (e.g., NMR for structural confirmation) to rule out matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
